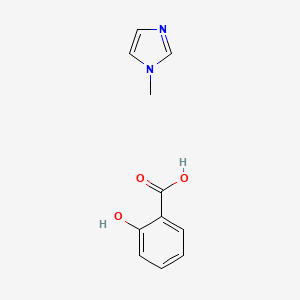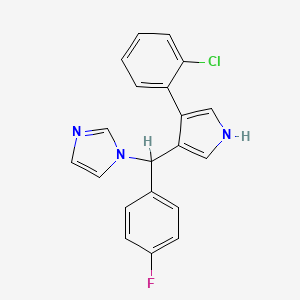
1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-イミダゾール, 1-((4-(2-クロロフェニル)-1H-ピロール-3-イル)(4-フルオロフェニル)メチル)- は、イミダゾール誘導体のクラスに属する複雑な有機化合物です。イミダゾール誘導体は、その多様な生物活性で知られており、医薬品化学で広く使用されています。この特定の化合物は、イミダゾール、ピロール、および置換フェニル基の組み合わせによって独自の構造を特徴としており、さまざまな科学研究分野の関心の対象となっています。
準備方法
合成ルートと反応条件: 1H-イミダゾール, 1-((4-(2-クロロフェニル)-1H-ピロール-3-イル)(4-フルオロフェニル)メチル)- の合成は、通常、複数段階の有機反応を含みます。 一般的な方法の1つには、酢酸 (80%) 中で還流条件下で 4-クロロ-1H-イミダゾール-5-カルバルデヒドとチオセミカルバジドを縮合させてチオセミカルバゾンを形成する方法があります 。 反応条件には、多くの場合、精密な温度制御と、エタノールやアセトニトリルなどの溶媒の使用が必要です .
工業生産方法: この化合物の工業生産には、高収率と高純度を確保するために、自動反応器と連続フロープロセスを使用した大規模合成が含まれる場合があります。結晶化やクロマトグラフィーなどの高度な精製技術を使用することが、所望の製品を得るために不可欠です。
化学反応の分析
反応の種類: 1H-イミダゾール, 1-((4-(2-クロロフェニル)-1H-ピロール-3-イル)(4-フルオロフェニル)メチル)- は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤によって促進される可能性があります。
還元: 還元反応には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬が使用されます。
置換: ハロゲンやアルキル化剤などの試薬を使用して、イミダゾール環またはピロール環で求核置換反応が起こる可能性があります.
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
溶媒: エタノール、アセトニトリル、ジメチルスルホキシド (DMSO)。
形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりイミダゾール N-オキシドが生成される場合があり、還元により化合物のさまざまな還元誘導体が生成される可能性があります .
科学的研究の応用
1H-イミダゾール, 1-((4-(2-クロロフェニル)-1H-ピロール-3-イル)(4-フルオロフェニル)メチル)- は、科学研究で幅広い用途があります。
作用機序
1H-イミダゾール, 1-((4-(2-クロロフェニル)-1H-ピロール-3-イル)(4-フルオロフェニル)メチル)- の作用機序には、さまざまな分子標的や経路との相互作用が含まれます。この化合物は、特定の酵素や受容体に結合して、それらの活性を調節することができます。 たとえば、細菌の増殖に関与する特定の酵素を阻害して、抗菌作用を発揮する場合があります 。正確な分子標的と経路は、特定の生物学的状況によって異なる場合があります。
類似化合物:
- 4,5-ジメチル-1,2-ジフェニル-1H-イミダゾール一水和物
- 4,5-ジメチル-2-フェニル-1-(p-トリル)-1H-イミダゾール
- 2-(4-フルオロフェニル)-4,5-ジメチル-1-(4-メチルフェニル)-1H-イミダゾール
比較: これらの類似化合物と比較して、1H-イミダゾール, 1-((4-(2-クロロフェニル)-1H-ピロール-3-イル)(4-フルオロフェニル)メチル)- は、独自の官能基の組み合わせによって際立っており、これは異なる生物活性と化学反応性を付与する可能性があります 。クロロフェニル基とフルオロフェニル基の両方の存在は、特定の標的への結合親和性を高める可能性があり、さらなる研究開発のための貴重な化合物となっています。
類似化合物との比較
- 4,5-Dimethyl-1,2-diphenyl-1H-imidazole monohydrate
- 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole
- 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole
Comparison: Compared to these similar compounds, 1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)- stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity . The presence of both chlorophenyl and fluorophenyl groups can enhance its binding affinity to specific targets, making it a valuable compound for further research and development.
特性
CAS番号 |
170938-63-3 |
|---|---|
分子式 |
C20H15ClFN3 |
分子量 |
351.8 g/mol |
IUPAC名 |
1-[[4-(2-chlorophenyl)-1H-pyrrol-3-yl]-(4-fluorophenyl)methyl]imidazole |
InChI |
InChI=1S/C20H15ClFN3/c21-19-4-2-1-3-16(19)17-11-24-12-18(17)20(25-10-9-23-13-25)14-5-7-15(22)8-6-14/h1-13,20,24H |
InChIキー |
WFTCMOKXIZPGMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CNC=C2C(C3=CC=C(C=C3)F)N4C=CN=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


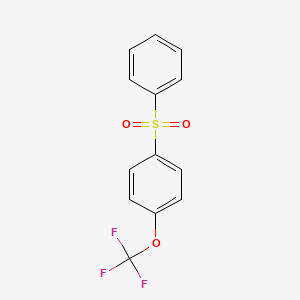
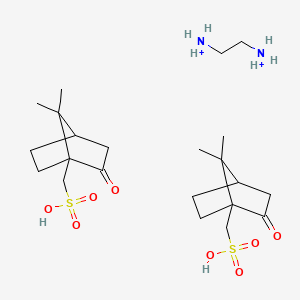
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)
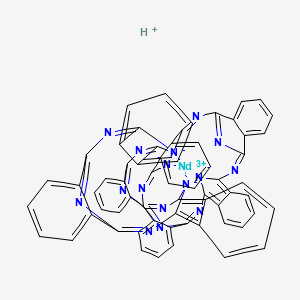
![N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide](/img/structure/B12680235.png)
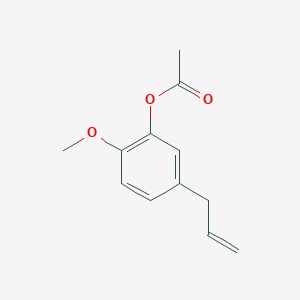


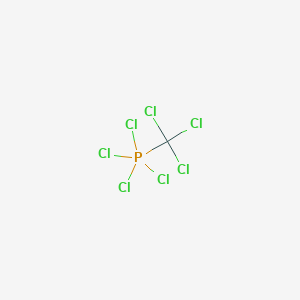
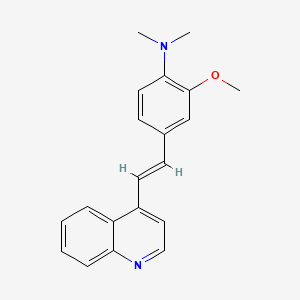
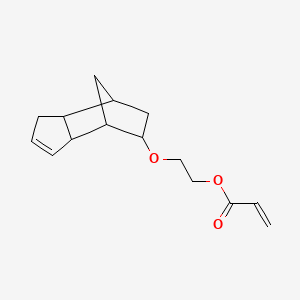
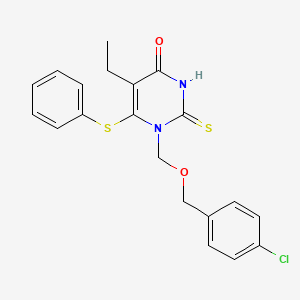
![Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B12680270.png)
